Calcium sulfate

Descripción

This compound is a calcium salt and an inorganic calcium salt.

Anhydrite is a mineral with formula of CaS6+O4 or Ca(SO4). The IMA symbol is Anh.

Gypsum is a mineral with formula of CaS6+O4·2H2O or Ca(SO4)·2H2O. The IMA symbol is Gp.

A calcium salt that is used for a variety of purposes including: building materials, as a desiccant, in dentistry as an impression material, cast, or die, and in medicine for immobilizing casts and as a tablet excipient. It exists in various forms and states of hydration. Plaster of Paris is a mixture of powdered and heat-treated gypsum.

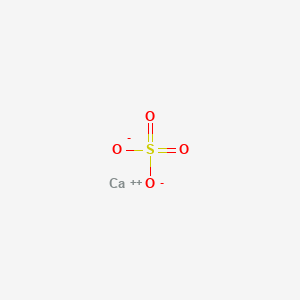

Structure

2D Structure

Propiedades

IUPAC Name |

calcium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGAYBCDTDRGGQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO4, CaO4S | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-76-1 (1:1 salt, hemi-hydrate), 10101-41-4 (1:1 salt, di-hydrate) | |

| Record name | Calcium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029699 | |

| Record name | Sulfuric acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium sulfate appears as odorless, white powder or colorless, crystalline solid. Crystals sometimes have a blue, gray or reddish tinge or can be brick red. Density: 2.96 g cm-3., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, Fine, white to slightly yellowish-white odourless powder, Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge; [NIOSH], WHITE HYGROSCOPIC POWDER OR CRYSTALLINE POWDER., Odorless, white powder or colorless, crystalline solid., Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge.] | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % (NIOSH, 2023), Slightly soluble in water, insoluble in ethanol, For more Solubility (Complete) data for CALCIUM SULFATE (6 total), please visit the HSDB record page., PURE ANHYDROUS SLIGHTLY SOL IN WATER, 0.209 G/100 CC & 0.1619 G/100 CC WATER AT 30 & 100 °C; SOL IN AMMONIUM SALTS, SODIUM THIOSULFATE & GLYCERINE, Solubility in water, g/100ml at 20 °C: 0.2 (very good), 0.3% | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.96 (NIOSH, 2023) - Denser than water; will sink, 2.960, 2.9 g/cm³, 2.96 | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

NATURAL ANHYDRITE CRYSTALS ARE COLORLESS, RHOMBIC OR MONOCLINIC, NATURAL ANHYDRITE CRYSTALS ARE ORTHORHOMBIC, COLOR VARIES (WHITE WITH BLUE, GRAY OR REDDISH TINGE, OR BRICK RED), INSOL ANHYDRITE HAS SAME CRYSTAL STRUCTURE AS MINERAL ANHYDRITE, SOL ANHYDRITE IS OBTAINED IN GRANULAR OR POWDER FORM, For more Color/Form (Complete) data for CALCIUM SULFATE (7 total), please visit the HSDB record page. | |

CAS No. |

7778-18-9 | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E934B3V59H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

2840 °F (Decomposes) (NIOSH, 2023), 1450 °C, 2840 °F (decomposes), 2840 °F (Decomposes) | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Nomenclature and Polymorphism of Calcium Sulfate

Hydrate (B1144303) and Anhydrous Forms of Calcium Sulfate (B86663)

Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O)

This compound dihydrate, commonly known as gypsum, is a soft, naturally occurring sulfate mineral. geologyin.comwikipedia.org Its chemical formula, CaSO₄·2H₂O, indicates that each molecule of this compound is associated with two water molecules. chemiis.comgemplast.in Gypsum is typically found in sedimentary rock formations and is valued for its lightweight and fire-resistant properties. gemplast.in

Visually, gypsum is often colorless or white, but impurities can impart hues of yellow, tan, red, brown, or gray. geologyin.com It can be transparent to translucent and exhibits a vitreous (glassy) or pearly luster. geologyin.comwikipedia.org A defining characteristic of gypsum is its softness, with a Mohs hardness of 2, meaning it can be scratched by a fingernail. geologyin.comwikipedia.org

Gypsum's crystal system is monoclinic. wikipedia.org It displays perfect cleavage in one direction, allowing it to break into flat sheets. geologyin.com The structure of gypsum consists of layers of calcium (Ca²⁺) and sulfate (SO₄²⁻) ions tightly bound together, with the water molecules situated between these layers. wikipedia.org

| Property | Description |

| Chemical Formula | CaSO₄·2H₂O |

| Common Name | Gypsum |

| Crystal System | Monoclinic wikipedia.org |

| Appearance | Colorless, white, or tinged with impurities (yellow, red, brown, gray) geologyin.com |

| Luster | Vitreous to pearly geologyin.com |

| Hardness (Mohs Scale) | 2 wikipedia.org |

| Specific Gravity | 2.31–2.33 wikipedia.org |

| Solubility | Slightly soluble in water chemiis.com |

This compound Hemihydrate (Bassanite, CaSO₄·0.5H₂O)

When gypsum is heated, it loses some of its water molecules and transforms into this compound hemihydrate, also known as bassanite or plaster of Paris. wikipedia.orgvaia.com Its chemical formula is CaSO₄·0.5H₂O, indicating half a molecule of water for every molecule of this compound. vaia.com This material is considered a metastable phase, meaning it will readily rehydrate back to the more stable gypsum form in the presence of water. leeds.ac.uk

The transformation from gypsum to hemihydrate typically occurs at temperatures between 100 and 150 °C (212–302 °F). wikipedia.org this compound hemihydrate exists in two main forms, alpha (α) and beta (β), which are distinguished by their preparation methods and physical characteristics rather than fundamental crystallographic differences. dbc.wroc.plzkg.de

| Property | Description |

| Chemical Formula | CaSO₄·0.5H₂O |

| Common Names | Bassanite, Plaster of Paris vaia.com |

| Formation | Dehydration of gypsum at elevated temperatures wikipedia.org |

| Key Property | Reacts with water to reform gypsum and solidify vaia.com |

| Forms | Alpha-calcium sulfate hemihydrate (α-HH) and Beta-calcium sulfate hemihydrate (β-HH) dbc.wroc.plscirp.org |

Alpha-Calcium Sulfate Hemihydrate (α-HH)

Alpha-calcium sulfate hemihydrate (α-HH) is typically produced by heating gypsum in a closed environment, such as an autoclave, under elevated pressure and in the presence of water or steam. dbc.wroc.plresearchgate.net This "wet" process results in well-formed, prismatic, or columnar crystals that are larger and less porous than their beta counterparts. scirp.orgnih.govmdpi.com

These well-defined crystals give α-HH superior properties, including higher mechanical strength and better workability when mixed with water to form a plaster. scirp.orgresearchgate.net Due to these characteristics, α-HH is often used in applications requiring high strength and precision, such as in the ceramics industry, for molding, and in certain medical and dental applications. scirp.orgresearchgate.net

Beta-Calcium Sulfate Hemihydrate (β-HH)

Beta-calcium sulfate hemihydrate (β-HH) is produced through a "dry" calcination process, where gypsum is heated in an open container at atmospheric pressure. dbc.wroc.plmdpi.com This method results in the fracturing of the gypsum crystals and the formation of smaller, more irregular, and porous particles with a higher specific surface area. zkg.denih.gov

Compared to α-HH, β-HH requires more water to achieve a workable paste, and the resulting hardened gypsum has lower mechanical strength. zkg.deresearchgate.net The hydration reaction of β-HH is also faster. zkg.de

Anhydrous this compound (Anhydrite, CaSO₄)

Anhydrous this compound, known as anhydrite, is the form of this compound that contains no water of crystallization. solvay.com It is a naturally occurring mineral and can also be produced by heating gypsum to higher temperatures, driving off all the water molecules. wikipedia.orgwikipedia.org Anhydrite is harder and denser than gypsum. patsnap.com

The transition from hemihydrate to the anhydrous form called γ-anhydrite occurs upon heating to around 180 °C (356 °F). wikipedia.org Further heating above 250 °C produces the completely anhydrous β-anhydrite, which is the same as the naturally occurring mineral and is very slow to react with water. wikipedia.org

| Property | Description |

| Chemical Formula | CaSO₄ |

| Common Name | Anhydrite solvay.com |

| Crystal System | Orthorhombic (for the most stable form, II-CaSO₄) aip.orgwikipedia.org |

| Appearance | White, sometimes with a grayish, bluish, or purplish tint wikipedia.org |

| Hardness (Mohs Scale) | 3.5 wikipedia.org |

| Specific Gravity | 2.9 wikipedia.org |

| Key Property | Lacks water in its crystal structure and is less soluble than gypsum chemondis.comexamples.com |

Anhydrite III-CaSO₄ (Hexagonal)

Anhydrite III (also referred to as γ-anhydrite) is a soluble and metastable form of anhydrous this compound. mdpi.comaip.org It is formed when the water is completely removed from bassanite (hemihydrate) by heating. leeds.ac.uk Anhydrite III possesses a hexagonal crystal structure. aip.orgresearchgate.net A key characteristic of this polymorph is its high reactivity with water; it will rapidly rehydrate back to the hemihydrate form in the presence of atmospheric moisture. aip.org

Anhydrite II-CaSO₄ (Orthorhombic)

Anhydrite II (AII), also referred to as β-anhydrite, represents the most common and thermodynamically stable anhydrous form of this compound at temperatures below 1200 °C. leeds.ac.uk It crystallizes in the orthorhombic system, a fact that defines many of its physical properties. wikipedia.orgufrgs.br This mineral is found in nature, often in evaporite deposits where it forms from the dewatering of gypsum. ufrgs.brajsonline.org

The crystal structure of Anhydrite II belongs to the space group Amma or Cmcm. wikipedia.orgmaterialsproject.org Structurally, each Ca²⁺ ion is coordinated by eight oxygen atoms from the surrounding sulfate tetrahedra. This arrangement results in a dense and hard mineral. patsnap.com Anhydrite II is characterized by three directions of perfect cleavage parallel to its three planes of symmetry. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.orgarizona.edu |

| Space Group | Amma (or Cmcm) | wikipedia.orgmaterialsproject.org |

| Unit Cell Parameters | a ≈ 6.993 Å, b ≈ 6.995 Å, c ≈ 6.245 Å | wikipedia.orgarizona.edu |

| Color | Colorless, white, bluish, greyish, or reddish | wikipedia.orgnih.gov |

| Hardness (Mohs) | 3 to 3.5 | wikipedia.orgufrgs.br |

| Density (g/cm³) | ~2.96 | nih.gov |

Anhydrite I-CaSO₄

Above 1200 °C, Anhydrite II undergoes a phase transition to a high-temperature polymorph known as Anhydrite I (AI) or α-anhydrite. leeds.ac.ukgfz-potsdam.de This form of this compound crystallizes in the trigonal system. leeds.ac.uk Anhydrite I is the stable phase at these elevated temperatures but is not commonly encountered as it converts back to the orthorhombic Anhydrite II upon cooling below the transition temperature. leeds.ac.uk Due to the high temperature required for its formation, it is not a primary phase that precipitates from aqueous solutions. leeds.ac.uk

| Property | Value/Description | Reference |

|---|---|---|

| Crystal System | Trigonal | leeds.ac.uk |

| Stability Range | Stable above 1200 °C | leeds.ac.ukgfz-potsdam.de |

| Formation | Formed by heating Anhydrite II above 1200 °C | leeds.ac.uk |

| Behavior on Cooling | Reverts to Anhydrite II | leeds.ac.uk |

Phase Transitions and Stability Fields within the CaSO₄-H₂O System

The stability of the different phases of this compound—gypsum (CaSO₄·2H₂O), bassanite (CaSO₄·0.5H₂O), and anhydrite (CaSO₄)—is dependent on temperature, pressure, and the activity of water in the system. The intersections of the solubility curves for these phases define their thermodynamic stability fields. leeds.ac.ukgfz-potsdam.de

In pure water at atmospheric pressure, gypsum is the most stable phase at low temperatures. gfz-potsdam.deacs.org As temperature increases, gypsum becomes metastable and will transition to anhydrite. The transition temperature for the gypsum-anhydrite equilibrium is cited to be around 42°C ± 1°C, though other studies place it closer to 58°C. ajsonline.orgajsonline.org Below this temperature, anhydrite will readily hydrate to form gypsum when exposed to water. wikipedia.org

The transition from gypsum to bassanite (hemihydrate) occurs at a higher temperature, reported to be approximately 97°C ± 1°C. ajsonline.orgjst.go.jp Bassanite itself is considered metastable in water across the entire temperature range relative to anhydrite. leeds.ac.ukacs.org

The presence of dissolved salts, such as sodium chloride, can significantly lower the gypsum-anhydrite transition temperature. wikipedia.orgajsonline.org For instance, in NaCl-saturated solutions, anhydrite can become the stable phase at temperatures above 18°C. ajsonline.org Conversely, an increase in pressure favors the formation of gypsum, as the reaction from anhydrite to gypsum involves a volume decrease. ajsonline.org

| Transition | Reported Temperature Range | Reference |

|---|---|---|

| Gypsum (CaSO₄·2H₂O) → Anhydrite (CaSO₄) | ~40°C - 60°C | ajsonline.orgjst.go.jpntnu.no |

| Gypsum (CaSO₄·2H₂O) → Bassanite (CaSO₄·0.5H₂O) | ~97°C - 99°C | ajsonline.orgjst.go.jpntnu.no |

| Anhydrite II (β-CaSO₄) → Anhydrite I (α-CaSO₄) | >1200 °C | leeds.ac.ukgfz-potsdam.de |

Synthesis and Manufacturing Methodologies of Calcium Sulfate

Conventional Synthesis Routes

Conventional methods for producing calcium sulfate (B86663) compounds primarily involve controlling the dehydration of gypsum or precipitating calcium sulfate from aqueous solutions of calcium and sulfate precursors.

Autoclave Method for α-Calcium Sulfate Hemihydrate Production

The autoclave method is a widely employed technique for the large-scale production of alpha-calcium sulfate hemihydrate (α-HH) due to its operational simplicity and reduced need for additives. This process typically involves the conversion of this compound dihydrate (gypsum) in an atmosphere of saturated vapor under elevated temperature and pressure. nih.govscirp.orgresearchgate.net

In a typical autoclave synthesis, this compound dihydrate powder is added to distilled water and stirred. The mixture is then subjected to synthetic conditions, such as 140 °C and a pressure of 2.7 MPa, for approximately 4 hours within an autoclave. nih.gov Other reported temperature ranges for this transformation are between 110 °C and 180 °C. google.com After the reaction, the resulting suspension is filtered, rinsed, and dried. nih.gov The synthesized α-HH powder can achieve high purity, often around 98.62%, and exhibits a prismatic morphology. nih.gov The autoclave method is considered cost-effective and suitable for producing surgical-grade α-HH without the extensive use of additives. nih.govresearchgate.net

Aqueous Precipitation Methods

Aqueous precipitation is a common method for synthesizing this compound, often conducted at room temperature. This technique involves mixing solutions containing calcium and sulfate ions, leading to the formation and precipitation of this compound. aip.orgaip.org

For the synthesis of anhydrous this compound (CaSO₄) powder via aqueous precipitation, common precursors include calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and anhydrous sodium sulfate (Na₂SO₄). aip.orgaip.org These precursors are mixed in an aqueous medium, typically at room temperature. The reaction results in the precipitation of this compound due to its low solubility in water, while sodium nitrate remains in solution. sciencemadness.orgyoutube.com

The general reaction can be represented as: Ca(NO₃)₂·4H₂O (aq) + Na₂SO₄ (aq) → CaSO₄ (s) + 2NaNO₃ (aq) + 4H₂O (l) aip.orgyoutube.com

After mixing, the precipitated this compound is typically separated by filtration and then dried. aip.orgaip.org

The calcination temperature significantly influences the purity and polymorphic form of this compound obtained from aqueous precipitation methods. Anhydrous CaSO₄ exists in three main polymorphic forms: III-CaSO₄, II-CaSO₄, and I-CaSO₄, which appear in ascending order of temperature. aip.orgaip.org II-CaSO₄ is recognized as the most stable anhydrite under ambient atmospheric conditions and is often the target phase for various applications. aip.orgaip.org

Research has shown that calcining as-synthesized CaSO₄ powder at different temperatures can yield distinct phases and purities. For instance, a study investigating calcination at 300 °C, 500 °C, 800 °C, and 1200 °C found that 500 °C was the optimal temperature for achieving 100% product gain of anhydrous II-CaSO₄ powder. aip.orgaip.org At this temperature and higher, structured water and impurities are effectively removed. aip.orgaip.org Furthermore, increasing calcination temperatures can lead to changes in the morphology and particle size of the CaSO₄ powder, often due to a "necking effect." aip.orgaip.org

The following table summarizes the effects of different calcination temperatures on the purity and phase of this compound:

| Calcination Temperature (°C) | Resulting Phase | Purity/Characteristics | Reference |

| 300 | Anhydrous CaSO₄ (likely mixed phases) | Not optimal for 100% II-CaSO₄. | aip.orgaip.org |

| 500 | Anhydrous II-CaSO₄ | 100% product gain, structured water and impurities removed, optimum for pure II-CaSO₄. | aip.orgaip.org |

| 800 | Anhydrous II-CaSO₄ (transitioning to I-CaSO₄) | Further removal of impurities, changes in morphology and particle size. | aip.orgaip.org |

| 1200 | Anhydrous I-CaSO₄ | I-CaSO₄ appears above 1180 °C, requires very high temperatures for conversion from II-CaSO₄. | aip.orgaip.org |

Hydrothermal Crystallization for Whisker Formation

Hydrothermal crystallization is a method used to produce this compound whiskers (CSWs), which are single-crystal fibers with high aspect ratios. This technique typically involves transforming raw materials with high calcium content, such as phosphogypsum (PG), into this compound dihydrate, which is then processed under specific hydrothermal conditions. jst.go.jpmdpi.commdpi.com

The process can occur in high-pressure reaction vessels, where this compound dihydrate transforms into needle-like hemihydrate this compound crystals under certain temperature and pressure conditions. mdpi.com Alternatively, α-HH can be prepared by heating gypsum in various salt or acid solutions near their boiling point under atmospheric pressure. scirp.org

For the preparation of anhydrous this compound (AH) whiskers, an H₂O-H₂SO₄ autoclave-free hydrothermal system has been successfully employed. High-quality AH whiskers with smooth surfaces and high aspect ratios were obtained using a 20 mass% H₂SO₄ solution, a reaction time of 1 hour, and a 1:60 solid-to-solution ratio. jst.go.jp The addition of crystal modifiers, such as maleic acid, can improve the quality of whiskers and decrease their aspect ratio, while copper chloride (CuCl₂) can enhance crystal morphology and increase aspect ratios. jst.go.jpmdpi.com Potassium sulfate (K₂SO₄) has also been identified as a significant crystal modifier. scientific.net Typical this compound hemihydrate whiskers can have diameters ranging from 1 to 3 µm and aspect ratios of 30 to 80. jst.go.jp This method offers advantages over the autoclave method in terms of purity control and energy consumption. scirp.org

Advanced and Specialized Synthesis Techniques

Beyond conventional methods, advanced and specialized techniques offer precise control over the morphology, size, and phase of this compound products, often yielding nanomaterials or utilizing industrial by-products.

One such technique is microemulsion synthesis , which allows for the fabrication of nanosized this compound hemihydrate at room temperature. This method typically involves the reaction of calcium carbonate (CaCO₃) and sulfuric acid (H₂SO₄) within a microemulsion system. The use of different surfactants, such as TritonX-114, SDBS, and CTAB, can control the morphology of the resulting nanosized this compound products. nih.gov

Microwave-assisted hydrothermal synthesis represents another advanced approach, particularly for enhancing the production of α-calcium sulfate hemihydrate crystals from phosphogypsum. Microwave irradiation significantly shortens the reaction time by improving the dissolution of phosphogypsum and accelerating crystallization due to the excellent microwave-absorbing properties of phosphogypsum and CaCl₂ solutions. rsc.org

Furthermore, novel approaches leverage industrial waste materials. For instance, a co-precipitation method has been developed to synthesize calcium molybdate (B1676688) nanoparticles using Moroccan phosphogypsum as a source of this compound. This method is conducted at room temperature, blending all reagents in one step without the need for additional chemical reagents, pH adjustments, or thermal treatment, demonstrating an economical and environmentally friendly pathway to valorize industrial waste. mdpi.com

Another specialized method involves the direct preparation of this compound hemihydrates (α- and β-forms) in calcium chloride (CaCl₂) solutions . This is achieved by mixing potassium sulfate (K₂SO₄) and calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) under varying CaCl₂ concentrations and reaction temperatures under atmospheric pressure. This compound dihydrate (CSD) is often an intermediate phase that converts to this compound hemihydrate (CSH), with the conversion kinetics accelerated by increasing CaCl₂ concentration. researchgate.net

Microemulsion Methods for Nanosized this compound

Microemulsion-based synthesis is a promising technique for fabricating nanosized materials, including this compound, often at room temperature. nih.govacs.org This method leverages the confinement provided by microemulsion droplets during particle formation. nih.govacs.org Nanosized this compound hemihydrate has been successfully synthesized using calcium carbonate and sulfuric acid in a room-temperature microemulsion system. nih.govacs.orgacs.orgresearchgate.net Alternatively, nanoscale this compound dihydrate particles can be formed by adding calcium chloride and sodium sulfate to a mixture of surfactants, oil, and water. google.com This approach allows for the production of this compound products with varying structures and morphologies. nih.govacs.orgacs.orgresearchgate.net

Role of Surfactants in Morphology Control

Surfactants are critical components in microemulsion systems, as they stabilize the immiscible oil/water phases by reducing interfacial tension. nih.govacs.org During the synthesis of nanosized this compound, different types of surfactants can be employed to control the morphology of the resulting particles. nih.govacs.org

For instance, in a TritonX-114-supported microemulsion, this compound nanoparticles initially form as nanocrystals smaller than 5 nm, which then grow into nanorod clusters with diameters exceeding 100 nm. nih.govacs.org The nonionic nature of TritonX-114 causes the microemulsion to act as nanoreactors, restricting the growth of this compound. nih.govacs.org In contrast, when sodium dodecyl benzene (B151609) sulfonate (SDBS), an anionic surfactant, is used, this compound forms as nanowires that subsequently develop into clusters and ultimately into whiskers. nih.govacs.org Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, leads to the formation of quasi-spherical this compound structures that increase in size as the particles grow. nih.govacs.org The specific type of surfactant, whether cationic, anionic, or nonionic, influences the microenvironment during the reaction, thereby enabling control over the morphology of the fabricated nanosized this compound hemihydrate. nih.govacs.org

Utilization of Industrial Byproducts (e.g., Phosphogypsum, FGD Gypsum)

Industrial byproduct gypsum refers to waste materials from industrial processes where this compound is the primary component. nih.gov These byproducts, mainly this compound dihydrate, are generated in large volumes, leading to environmental concerns and land occupancy if not properly utilized. nih.govdbc.wroc.pl Key examples include phosphogypsum and flue gas desulfurization (FGD) gypsum. nih.govdbc.wroc.pl

Phosphogypsum (PG) Phosphogypsum is a significant byproduct generated during the production of phosphoric acid. wikipedia.org This occurs through the "wet process," where sulfuric acid reacts with phosphate (B84403) rock (apatite) to produce phosphoric acid, with this compound precipitating as a solid byproduct. wikipedia.orgfoodcom.plwikipedia.orgfloridapoly.edumdpi.comgoogle.com Approximately five tons of phosphogypsum are produced for every ton of phosphoric acid. wikipedia.org While primarily composed of this compound dihydrate, PG often contains impurities, including naturally occurring radioactive elements like uranium, thorium, and their daughter isotopes (e.g., radium, radon, polonium), which can limit its direct use. wikipedia.orgfloridapoly.edumdpi.com Despite these impurities, phosphogypsum is considered a potential raw material for various applications, including the preparation of this compound whiskers and α-calcium sulfate hemihydrate. mdpi.commdpi.commdpi.com Methods for preparing α-calcium sulfate hemihydrate from industrial byproduct gypsum, including phosphogypsum, typically involve processes such as the autoclave method, salt/acid solution process, or alcohol-water solution process. dbc.wroc.plmdpi.com

Crystallization and Growth Mechanisms of Calcium Sulfate

Factors Influencing Crystal Morphology and Size

Effect of Temperature on Crystallization Rates

Temperature significantly influences the crystallization rates of calcium sulfate (B86663) dihydrate (gypsum) sciencepub.netsci-hub.semdpi.comresearchgate.net. Generally, an increase in temperature leads to an increased rate of crystal growth for calcium sulfate dihydrate sciencepub.netmdpi.com. For instance, studies have shown that the rates of crystal growth of this compound dihydrate crystals increase with rising temperature sciencepub.net. The activation energy for this compound dihydrate crystallization has been calculated to be around 250 cal/mol, supporting a diffusion-controlled mechanism for crystallization at 25°C sciencepub.net.

The induction period, which precedes the onset of precipitation, also shows a strong dependence on temperature, with higher temperatures generally leading to a significant decrease in the induction period mdpi.comresearchgate.net. Research indicates that the surface energy of forming gypsum decreases with increasing temperature, ranging from approximately 25 mJ·m⁻² at 25°C to 12 mJ·m⁻² at 80°C capes.gov.br.

At temperatures above 50°C, it is possible for anhydrous this compound to form as a transient phase, which then converts into the more stable this compound dihydrate capes.gov.br.

The following table illustrates the relationship between temperature and induction time for this compound dihydrate precipitation at various supersaturation levels:

| Temperature (°C) | Supersaturation | Induction Time (s) researchgate.net |

| 20 | 11 | 95 |

| 3.3 | 8,400 | |

| 30 | 11 | 60 |

| 3.1 | 3,720 | |

| 40 | 11 | 30 |

| 3 | 1,020 | |

| 50 | 11 | 14 |

| 2.1 | 12,600 | |

| 60 | 11 | 10 |

| 2.6 | 780 | |

| 70 | 11 | 1 |

| 3.9 | 75 |

Interfacial Crystallization at Aqueous-Organic Interfaces

This compound crystallization can occur at the interface between immiscible aqueous and organic phases, such as hexane (B92381) or dodecane (B42187) acs.orgresearchgate.net. This phenomenon is of interest for controlling and directing crystallization and transformation processes acs.org. Studies using in situ optical microscopy have visualized this compound crystal growth across these non-miscible interfaces acs.orgresearchgate.net. Depending on the organic solvent used and the system conditions, different this compound hydrates can be formed. For instance, in the presence of dodecane, gypsum is typically the final product. However, using hexane in an open (evaporating) system can lead to the formation of anhydrite crystals at room temperature, often via a gypsum intermediate, through a dissolution-precipitation mechanism between neighboring microcrystals acs.org. Crystallization at or near interfaces plays a significant role in various environmental, biological, and industrial processes researchgate.net.

Hydration and Dehydration Kinetics and Mechanisms

The hydration and dehydration of this compound are fundamental processes, particularly in the context of gypsum-based building materials gfz-potsdam.deresearchgate.netnih.gov. This compound exists in three main crystalline phases based on its hydration state: gypsum (dihydrate), bassanite (hemihydrate), and anhydrite (anhydrous) leeds.ac.ukorendatech.commdpi.com. The conversion between these phases is a key aspect of their industrial applications and natural occurrence gfz-potsdam.deresearchgate.net.

Conversion of this compound Hemihydrate to Dihydrate

The conversion of this compound hemihydrate (CaSO₄·0.5H₂O), commonly known as plaster of Paris, to this compound dihydrate (CaSO₄·2H₂O), or gypsum, is a crucial industrial reaction nih.govucl.ac.uknih.gov. This hydration process is exothermic and involves the hemihydrate reacting with water to form the more stable dihydrate nih.gov. The mechanism of this conversion is generally understood to occur through a "through-solution" pathway, where the hemihydrate dissolves, and the dihydrate crystallizes from the supersaturated solution researchgate.net. This is a one-step process without crystalline intermediate phases nih.gov.

The kinetics of this reaction are often sigmoidal, characterized by an induction period, an acceleratory period, and a final period of very slow reaction as hydration completes sci-hub.se. The initial setting of unmodified plaster typically begins around 10 minutes after mixing and is complete in approximately 45 minutes, though full drying can take up to 72 hours nih.gov.

Impact of Seed Crystals and Accelerators on Hydration

The hydration rate of this compound hemihydrate to dihydrate can be significantly influenced by the presence of seed crystals and chemical accelerators sci-hub.seucl.ac.ukgoogle.commdpi.comresearchgate.net.

Seed Crystals: Adding seed crystals of gypsum to a hemihydrate-water slurry accelerates the conversion by providing additional nucleation sites sci-hub.seucl.ac.ukmdpi.com. The rate of crystal growth of this compound dihydrate is proportional to the mass of seed crystals used sciencepub.net. Seed crystals facilitate heterogeneous nucleation and offer surfaces for crystal growth mdpi.com. For instance, brushite slurry can act as a seed crystal, rapidly initiating crystallization and becoming an integral part of the this compound dihydrate crystal matrix in the final product google.com.

Accelerators: Various chemical additives can accelerate the hydration rate sci-hub.seucl.ac.ukgoogle.comresearchgate.net. Accelerators are believed to promote hydration by two main mechanisms:

Increasing Nucleation: They act as seeding agents, increasing the number of nucleation sites sci-hub.se.

Modifying Transport and Incorporation Rates: They can increase the dissolution rate of hemihydrate, thereby modifying the rate at which calcium and sulfate ions are transported to and incorporated into the growing dihydrate lattice sci-hub.se.

Common accelerators include sulfate compounds like potassium sulfate (K₂SO₄) and zinc sulfate (ZnSO₄) sci-hub.seucl.ac.ukgoogle.comzkg.de. More soluble accelerators primarily enhance the rate of crystal growth, while less soluble species have a more significant effect on the rate of nucleation ucl.ac.uk. For example, K₂SO₄ is a potent accelerator, leading to faster 50% and maximum conversion compared to no additive or other accelerators ucl.ac.uk. Alkali-metal sulfates are known to shorten the induction period of hemihydrate gypsum hydration zkg.de.

The following table summarizes the effect of some accelerators on the hydration of this compound hemihydrate:

| Accelerator | Effect on Hydration | Mechanism | Reference |

| K₂SO₄ | Potent accelerator, faster conversion | Increases rate of crystal growth, increases nucleation sci-hub.seucl.ac.uk | sci-hub.seucl.ac.uk |

| ZnSO₄ | Effective accelerator | Increases rate of crystal growth ucl.ac.uk | ucl.ac.uk |

| Gypsum Seeds | Accelerates hydration | Provides enhanced nucleation sites sci-hub.seucl.ac.ukmdpi.com | sci-hub.seucl.ac.ukmdpi.com |

| Brushite Slurry | Reduces induction period, rapidly initiates crystallization | Acts as seed crystals google.com | google.com |

It is important to note that while accelerators speed up the hydration process, they can sometimes lead to incomplete transformation of hemihydrate gypsum to dihydrate gypsum, resulting in more structural defects and a less compact crystalline network, which may reduce the final compressive strength of the hardened gypsum slurry zkg.de.

Reaction Mechanisms Involving Calcium Sulfate

Thermal Decomposition and Reductive Decomposition

Calcium sulfate (B86663) undergoes decomposition at high temperatures, a process that can be either purely thermal or enhanced by reductive agents. These decomposition pathways are crucial in industrial applications, such as the production of sulfuric acid and cement clinker.

Formation of Calcium Oxide and Sulfur Dioxide

The thermal decomposition of calcium sulfate typically yields calcium oxide (CaO) and sulfur dioxide (SO₂). This process generally requires high temperatures, with significant decomposition observed above 1250°C. For instance, the equilibrium system for the thermal decomposition of gypsum to calcium oxide, sulfur dioxide, and oxygen can be represented as: 2CaSO₄(s) ⇌ 2CaO(s) + 2SO₂(g) + O₂(g) brainly.com.

In the presence of reducing agents, such as carbon monoxide (CO) or hydrogen (H₂), the decomposition temperature can be significantly lowered, often occurring between 1050°C and 1150°C stanford.eduakjournals.com. This is known as reductive decomposition. Key reactions in this process include: CaSO₄ + CO → CaO + SO₂ + CO₂ stanford.eduiastate.edu CaSO₄ + H₂ → CaO + SO₂ + H₂O stanford.eduiastate.edu

Historically, the Mueller-Kuhne process, which utilized carbon as a reductant, successfully produced sulfur dioxide and cement clinker from this compound between 1918 and 1931 stanford.edu.

Intermediate Species and Rate-Controlling Steps

The mechanisms of this compound decomposition involve several intermediate species and rate-controlling steps. In reductive decomposition with carbon monoxide, an unstable intermediate complex, CaSO₄-CO₂-SO₂, has been proposed, which subsequently desorbs carbon dioxide and sulfur dioxide acs.org. Calcium sulfite (B76179) (CaSO₃) has also been identified as an intermediate, particularly at lower temperatures (up to 600°C), though it is thermodynamically unstable at equilibrium at higher temperatures stanford.eduacs.org.

Gas Diffusion and Adsorption: Initial steps involve the diffusion of gaseous reactants to the solid surface and their subsequent adsorption stanford.edu.

Product Desorption: The desorption or diffusion of sulfur dioxide can be a rate-controlling step in reductive decomposition stanford.edu.

Nucleation: The rate of nucleation of calcium oxide is believed to control the initial reaction rate during the induction period acs.orgiastate.edu.

Carbon Oxidation: When carbon is used as a reductant, the conversion of this compound to calcium sulfide (B99878) (CaS) can be limited by the rate of carbon oxidation by carbon dioxide to carbon monoxide stanford.edu.

Kinetic Mechanisms: The kinetic mechanism for the decomposition of pure this compound follows a spherical symmetry phase boundary reaction. However, in the presence of additives like iron(III) oxide (Fe₂O₃), the mechanism shifts to random nucleation and subsequent growth researchgate.net.

In some two-stage processes, calcium sulfide (CaS) can form as an intermediate (e.g., CaSO₄ + 4CO → CaS + 4CO₂) and is then oxidized to calcium oxide and sulfur dioxide (e.g., CaS + 3CO₂ → CaO + SO₂ + 3CO or CaS + 2O₂ → CaO + SO₂) iastate.edugoogle.comnih.govgoogle.com. The secondary reactions of calcium sulfide with unconverted this compound and carbon dioxide can significantly enhance the yield of calcium oxide nih.gov.

Reactions with Hydrocarbons (Thermochemical Sulfate Reduction - TSR)

Thermochemical sulfate reduction (TSR) is a significant geological process involving the reaction of this compound with hydrocarbons under elevated temperature and pressure conditions.

Production of Hydrogen Sulfide and Carbonates

TSR is characterized by the reaction of sulfate minerals, predominantly anhydrite (CaSO₄), with hydrocarbons searchanddiscovery.comresearchgate.netgeoscienceworld.org. This process leads to the formation of hydrogen sulfide (H₂S), water (H₂O), and carbonate minerals, most commonly calcium carbonate (CaCO₃) researchgate.netjst.go.jpresearchgate.net. A general representation of the reaction with methane (B114726) is: CaSO₄ + CH₄ → CaCO₃ + H₂S + H₂O researchgate.net.

Studies indicate that heavier hydrocarbons (C₂+) tend to react preferentially with anhydrite compared to lighter ones researchgate.netcup.edu.cn. An example reaction with ethane (B1197151) is: 2CaSO₄ + C₂H₆ → 2CaCO₃ + H₂S + S + 2H₂O researchgate.net.

Thermal simulation experiments have shown that reactions between C₁-C₃ hydrocarbons and solid this compound can proceed spontaneously at high temperatures and pressures jst.go.jpresearchgate.net. Kinetic calculations for these reactions indicate they are zero-order reactions with specific activation energies:

Table 1: Activation Energies for TSR Reactions with C₁-C₃ Hydrocarbons

| Hydrocarbon | Activation Energy (kJ/mol) |

| Methane | 152.9 jst.go.jpresearchgate.net |

| Ethane | 131.0 jst.go.jpresearchgate.net |

| Propane | 120.6 jst.go.jpresearchgate.net |

Implications for Natural Gas Reservoirs

TSR is recognized as a primary contributor to high concentrations of hydrogen sulfide in deep, hot, carbonate natural gas reservoirs searchanddiscovery.comfrontiersin.orgfrontiersin.orgresearchgate.net. This process leads to the degradation of hydrocarbons within these deep carbonate sediments jst.go.jpresearchgate.net.

The impact of TSR on natural gas reservoirs includes:

Gas Composition Alteration: An increase in H₂S content is often correlated with a decrease in total heavy hydrocarbons and potential condensate content, while condensate density may increase frontiersin.org.

Pore Volume Enlargement: TSR can lead to an increase in reservoir porosity, a phenomenon termed "pore volume enlargement." This is attributed to the difference in molar volume between the reactant anhydrite (47 cm³/mol) and the product calcite (37 cm³/mol), resulting in an approximate 10 cm³/mol increase in pore volume for every mole of anhydrite reacted frontiersin.org.

Porosity Enhancement: The acidic gases, H₂S and carbon dioxide, produced during TSR are soluble in formation water and can further dissolve carbonate rock, thereby enhancing reservoir porosity frontiersin.org.

TSR typically becomes significant at temperatures exceeding 120-140°C, with a critical threshold temperature of approximately 140°C identified for the chemical reaction between aqueous sulfate and aqueous methane searchanddiscovery.comgeoscienceworld.org. The rate of TSR can be influenced by reaction kinetics, the dissolution rate of anhydrite, and transport rates within the reservoir geoscienceworld.org. Notably, sulfate dissolution can be a rate-limiting step in some TSR processes caltech.edu.

Interactions in Complex Chemical Systems

In hydrometallurgical processes , the relatively low solubility of this compound often leads to scaling or precipitation fouling on equipment surfaces and piping systems ntnu.nonm.govresearchgate.net. This is a common issue in solutions containing various ions such as nickel sulfate (NiSO₄), sulfuric acid (H₂SO₄), magnesium sulfate (MgSO₄), manganese sulfate (MnSO₄), hydrochloric acid (HCl), iron(III) sulfate (Fe₂(SO₄)₃), sodium sulfate (Na₂SO₄), and ammonium (B1175870) sulfate ((NH₄)₂SO₄) ntnu.nonm.govresearchgate.net. The crystallization and phase transformation of this compound in these systems are intricately influenced by factors such as temperature, pressure, dissolved electrolytes, and organic species researchgate.net.

Beyond industrial settings, this compound also plays a role in biological systems . For instance, in sponges, sulfate esters and calcium ions mediate carbohydrate-carbohydrate interactions that are essential for cell adhesion. In these interactions, sulfate groups are indispensable for promoting the necessary chemical bonds nih.gov.

Furthermore, this compound can influence the decomposition of other chemical compounds . In the context of ammonium nitrate (B79036) decomposition, this compound has been shown to intercept acid protons from nitric acid, an intermediate product, thereby inhibiting the runaway decomposition process acs.org. Its presence in food processing, such as in the coagulation of soymilk or as a firming agent for fruits and vegetables, demonstrates its interaction with proteins and pectin (B1162225) through calcium and sulfate ions usda.gov.

Co-deposition Mechanisms with other Minerals (e.g., Calcium Carbonate)

This compound and calcium carbonate (CaCO₃) frequently co-precipitate, a phenomenon particularly relevant in industrial settings such as cooling towers and water desalination processes jnsciences.orgdntb.gov.ua. The interaction between these two minerals significantly influences their individual formation and deposition dynamics und.edu.

When both sulfate (SO₄²⁻) and bicarbonate (HCO₃⁻) concentrations are similar, calcium carbonate often initiates precipitation, thereby extending the induction period and slowing the growth of this compound scale mdpi.com. This competitive advantage of carbonate ions is a key aspect of the co-deposition mechanism mdpi.com.

Research indicates that the crystalline form of this compound in co-deposition typically remains as gypsum (CaSO₄·2H₂O). In contrast, calcium carbonate can exhibit polymorphism, forming both stable calcite and metastable vaterite forms during co-deposition, even if pure calcium carbonate deposition primarily yields calcite mdpi.comresearchgate.net. The presence of SO₄²⁻ ions can lower the energy barrier for calcium carbonate scale, hindering its transformation from the metastable vaterite to the more stable calcite form mdpi.comresearchgate.net. Conversely, an elevated concentration of HCO₃⁻ ions can inhibit this compound scale formation mdpi.com.

The adhesion properties of co-deposited scales are intermediate between those of pure this compound and pure calcium carbonate, with mixed scales often exhibiting strong adherence to surfaces mdpi.comresearchgate.net. The germination time for gypsum in co-precipitation is notably longer compared to its simple precipitation, a result of the competitive interactions among calcium (Ca²⁺), bicarbonate, carbonate, and sulfate ions in the solution jnsciences.orgresearchgate.net.

Table 1: Influence of Co-Precipitation on Scale Formation Characteristics

| Scale Type | Crystalline Form (Pure Deposition) | Crystalline Form (Co-deposition) | Impact of Co-existing Ion | Induction Period (Co-deposition vs. Simple) | Adhesion (Co-deposition) |

| This compound | Gypsum mdpi.com | Gypsum mdpi.comresearchgate.net | Inhibited by HCO₃⁻ mdpi.com | Increased jnsciences.orgresearchgate.net | Intermediate mdpi.comresearchgate.net |

| Calcium Carbonate | Calcite mdpi.com | Calcite, Vaterite mdpi.comresearchgate.net | SO₄²⁻ hinders vaterite to calcite transformation mdpi.comresearchgate.net | - | Intermediate mdpi.comresearchgate.net |

Reactions in Cementitious Systems (e.g., Ettringite Formation)

In cementitious systems, this compound plays a critical role in the formation of ettringite, a calcium sulfoaluminate mineral with the general formula Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O or 3CaO•Al₂O₃•3CaSO₄•32H₂O iccc-online.orgresearchgate.netwikipedia.org. Ettringite formation is a fundamental process in the early hydration of Portland cement researchgate.netmdpi.com.

The primary reaction leading to ettringite involves tricalcium aluminate (C₃A) and calcium aluminoferrite (C₄AF) reacting with water in the presence of sulfate ions researchgate.netwikipedia.orgmdpi.comtrb.org. Gypsum (this compound dihydrate) is deliberately added to Portland cement during its manufacture to regulate the early hydration reactions, which helps prevent "flash setting," enhances strength development, and minimizes drying shrinkage researchgate.net.

The formation of ettringite occurs within the initial hours after water is mixed with cement researchgate.netmdpi.com. This "primary ettringite" is uniformly dispersed throughout the cement paste at a submicroscopic level and is considered a necessary and beneficial component that controls the stiffening of fresh concrete researchgate.net. The mechanism of formation involves the reaction of aluminum and sulfate ions, supplied by C₃A and gypsum respectively, with lime (calcium hydroxide) at a pH range of 11-13 iccc-online.org. A minimum sulfate concentration, reported as 2 mg SO₃, is required for its formation iccc-online.org. Ettringite crystals typically exhibit a needle-like or fiber-like morphology iccc-online.orgwikipedia.org.

Equation for Ettringite Formation (Simplified): 3CaO·Al₂O₃ (C₃A) + 3(CaSO₄·2H₂O) (Gypsum) + 26H₂O → 3CaO·Al₂O₃·3CaSO₄·32H₂O (Ettringite) researchgate.netwikipedia.orgtrb.org

While primary ettringite is beneficial, "delayed ettringite formation" (DEF) can occur in hardened concrete under specific conditions, particularly at elevated temperatures (above 65°C) mdpi.comconcrete.org. This late formation is a harmful corrosion mechanism, as the expansive nature of ettringite can lead to severe cracking within the concrete structure researchgate.netmdpi.com. DEF can result from the slow release of sulfate ions from internal sources or external sulfate attack mdpi.com. The adsorption of sulfate by calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel at high temperatures, followed by its slower desorption, can contribute to DEF concrete.org.

The ratio of this compound to tricalcium aluminate (C₃A) is critical in determining the final phases in cement. If this ratio is low, ettringite formed during early hydration may convert to calcium aluminate monosulfate (AFm phases, e.g., 3CaO·Al₂O₃·CaSO₄·12H₂O) wikipedia.orgleedsbeckett.ac.uk. Conversely, at high ratios, ettringite is unlikely to convert to AFm, and both phases can coexist at intermediate ratios wikipedia.org. Stoichiometric calculations are often employed to determine the precise amount of this compound needed for optimal ettringite formation and to manage its effects on cement properties scielo.br. For instance, approximately 4% gypsum by weight is required to react with 2% C₃A to form ettringite trb.org.

Table 2: Key Compounds in Ettringite Formation

| Compound Name | Chemical Formula | Role in Ettringite Formation |

| This compound (Gypsum) | CaSO₄·2H₂O | Source of sulfate ions, regulates early hydration researchgate.net |

| Tricalcium Aluminate (C₃A) | Ca₃Al₂O₆ (3CaO·Al₂O₃) | Source of aluminate ions researchgate.netmdpi.com |

| Calcium Hydroxide (Lime) | Ca(OH)₂ | Provides calcium and maintains high pH for formation iccc-online.org |

| Ettringite | Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O (3CaO•Al₂O₃•3CaSO₄•32H₂O) | Primary hydration product, controls stiffening, can cause expansion researchgate.netwikipedia.org |

| Calcium Aluminate Monosulfate (AFm phase) | 3CaO·Al₂O₃·CaSO₄·12H₂O (approx.) | Formed from ettringite at low sulfate/C₃A ratios wikipedia.orgleedsbeckett.ac.uk |

Advanced Analytical and Characterization Techniques for Calcium Sulfate

Spectroscopic and Diffraction Methods